molecular formula C20H22N2O2 B13143437 9,10-Anthracenedione, 1,8-bis(propylamino)- CAS No. 824951-72-6

9,10-Anthracenedione, 1,8-bis(propylamino)-

Cat. No.: B13143437
CAS No.: 824951-72-6
M. Wt: 322.4 g/mol
InChI Key: UVXRVLHEMLJGIJ-UHFFFAOYSA-N
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Description

1,8-bis(propylamino)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are known for their diverse biological activities and are used in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-bis(propylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the alkylation of anthraquinone derivatives. The typical synthetic route involves:

    Nitration: Anthracene is nitrated to form 1,8-dinitroanthracene.

    Reduction: The nitro groups are reduced to amino groups, yielding 1,8-diaminoanthracene.

    Alkylation: The amino groups are then alkylated with propylamine to form 1,8-bis(propylamino)anthracene-9,10-dione.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,8-bis(propylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces anthraquinone derivatives.

    Reduction: Produces hydroquinone derivatives.

    Substitution: Produces various substituted anthraquinone derivatives.

Scientific Research Applications

1,8-bis(propylamino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.

    Biology: Studied for its potential anticancer properties due to its ability to intercalate with DNA.

    Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.

    Industry: Used in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 1,8-bis(propylamino)anthracene-9,10-dione involves its interaction with cellular components:

    DNA Intercalation: The compound can intercalate with DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It can inhibit topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects.

    Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

1,8-bis(propylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

    Mitoxantrone: Similar in structure but with different alkyl groups, used in cancer therapy.

    Doxorubicin: Another anthraquinone derivative with potent anticancer properties.

    Emodin: A naturally occurring anthraquinone with anti-inflammatory and anticancer properties.

Uniqueness

1,8-bis(propylamino)anthracene-9,10-dione is unique due to its specific propylamino substitutions, which may confer distinct biological activities and chemical properties compared to other anthraquinone derivatives.

Properties

CAS No.

824951-72-6

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1,8-bis(propylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H22N2O2/c1-3-11-21-15-9-5-7-13-17(15)20(24)18-14(19(13)23)8-6-10-16(18)22-12-4-2/h5-10,21-22H,3-4,11-12H2,1-2H3

InChI Key

UVXRVLHEMLJGIJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCC

Origin of Product

United States

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